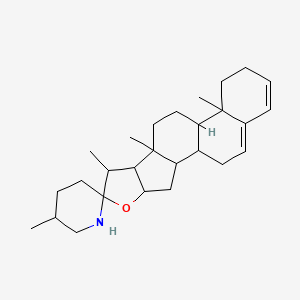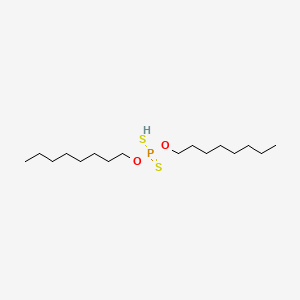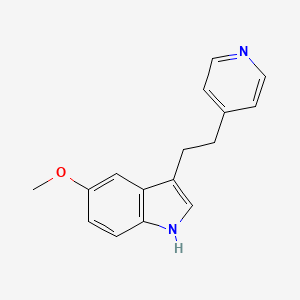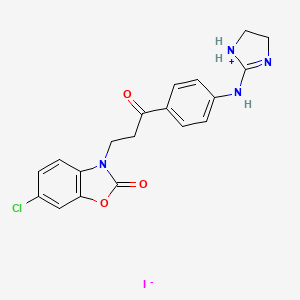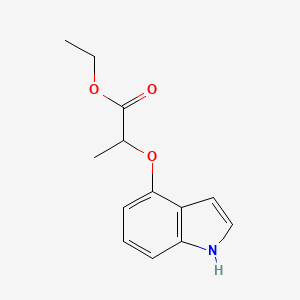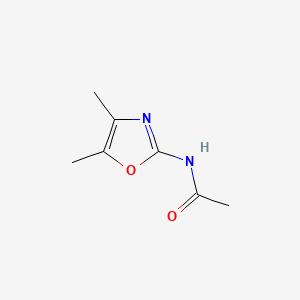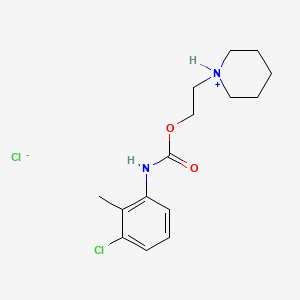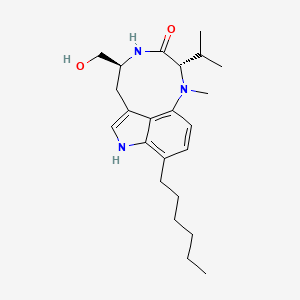
Hexyl inolactam V
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Hexyl inolactam V can be achieved through several routes. One approach involves the use of indolyne intermediates, which display regioselectivity in nucleophilic addition and cycloaddition reactions . Another method involves the total synthesis from known 4-nitrotryptophan derivatives in multiple steps, achieving an overall yield of 49% . Industrial production methods typically involve the use of advanced organic synthesis techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Hexyl inolactam V undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methyl 4-nitroindole-3-carboxylate and other indole derivatives . The major products formed from these reactions are typically analogs of indolactam V, which retain the core structure but may have different functional groups attached .
Applications De Recherche Scientifique
Hexyl inolactam V has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying indole alkaloid synthesis and reactivity . In biology, it is employed to promote differentiation in stem cell research, particularly in the development of pancreatic cells . In medicine, it is investigated for its potential role in cancer research due to its ability to activate PKC, which is involved in various cellular processes . In industry, it is used in the development of biochemical assays and as a tool for studying protein kinase activity .
Mécanisme D'action
Hexyl inolactam V exerts its effects by binding to the α, β, γ, δ, ε, and η isozymes of protein kinase C with high affinity . This binding activates PKC, leading to the phosphorylation of various downstream targets involved in cellular signaling pathways . The activation of PKC by this compound promotes differentiation and other cellular processes, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Hexyl inolactam V is similar to other indole alkaloids, such as teleocidin B and lyngbyatoxin A, which also activate protein kinase C . this compound is unique in its high affinity for multiple PKC isozymes and its ability to promote differentiation in stem cell research . Other similar compounds include various analogs of indolactam V, which differ in their functional groups but retain the core indole structure .
Propriétés
Numéro CAS |
121706-11-4 |
|---|---|
Formule moléculaire |
C23H35N3O2 |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
(10S,13S)-5-hexyl-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one |
InChI |
InChI=1S/C23H35N3O2/c1-5-6-7-8-9-16-10-11-19-20-17(13-24-21(16)20)12-18(14-27)25-23(28)22(15(2)3)26(19)4/h10-11,13,15,18,22,24,27H,5-9,12,14H2,1-4H3,(H,25,28)/t18-,22-/m0/s1 |
Clé InChI |
VUNWDHPWVKPCIS-AVRDEDQJSA-N |
SMILES isomérique |
CCCCCCC1=C2C3=C(C=C1)N([C@H](C(=O)N[C@@H](CC3=CN2)CO)C(C)C)C |
SMILES canonique |
CCCCCCC1=C2C3=C(C=C1)N(C(C(=O)NC(CC3=CN2)CO)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


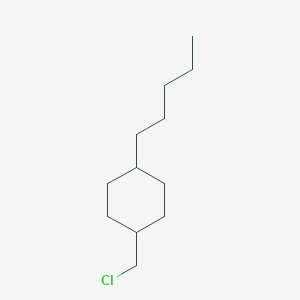

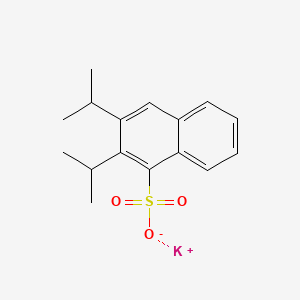
![8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B13745440.png)
![3-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]propan-1-OL](/img/structure/B13745441.png)
